molecular formula C10H12N2 B178772 4,5-Dihydro-1H-benzo[d]azepin-2-amine CAS No. 163914-97-4

4,5-Dihydro-1H-benzo[d]azepin-2-amine

Katalognummer: B178772
CAS-Nummer: 163914-97-4
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: DUOFGDYKYCJNRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-1H-benzo[d]azepin-2-amine is a chemical compound featuring a benzazepine core, a versatile scaffold recognized for its significant value in medicinal chemistry and pharmaceutical research . This specific amine-functionalized derivative serves as a crucial synthetic intermediate for constructing more complex molecules. Researchers utilize this compound and its analogues in early-stage drug discovery, particularly for its potential to interact with various biological targets . The benzazepine structure is a common motif found in compounds investigated for a range of therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology . As a building block, it enables the exploration of novel drug candidates by facilitating structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. Handling Note: Handle the compound in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Disclaimer: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

CAS-Nummer

163914-97-4

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

2,5-dihydro-1H-3-benzazepin-4-amine

InChI

InChI=1S/C10H12N2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2,(H2,11,12)

InChI-Schlüssel

DUOFGDYKYCJNRH-UHFFFAOYSA-N

SMILES

C1CN=C(CC2=CC=CC=C21)N

Kanonische SMILES

C1CN=C(CC2=CC=CC=C21)N

Synonyme

1H-3-Benzazepin-2-aMine, 4,5-dihydro-

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between 4,5-Dihydro-1H-benzo[d]azepin-2-amine and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity/Applications References
This compound Not explicitly listed C₁₀H₁₂N₂ Benzazepine core with amine at position 2 Potential receptor ligand (inferred from analogues)
BHT-920 (6-Allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine) 36085-64-0 C₉H₁₄N₄S Thiazolo ring fused to azepine; allyl substituent Dopamine D2/D3 receptor agonist
BHT-933 (6-Ethyl-5,6,7,8-tetrahydro-4H-oxazolo[4,5-d]azepin-2-amine dihydrochloride) 36067-72-8 C₉H₁₅N₃O·2HCl Oxazolo ring fused to azepine; ethyl substituent Selective α2-adrenergic receptor agonist
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine dihydrochloride 36085-64-0 C₇H₁₂N₄S·2HCl Thiazolo ring fused to azepine Not explicitly stated (likely receptor ligand)
4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one 15987-50-5 C₁₀H₁₁NO Benzazepine core with ketone at position 2 Research intermediate
2,3,4,5-Tetrahydro-N,N-dimethyl-1H-2-benzazepin-8-amine 2248332-74-1 C₁₂H₁₈N₂ Benzazepine core with dimethylamine at position 8 Not explicitly stated (potential CNS applications)

Functional Group Impact on Activity

  • Amine vs. Ketone : The replacement of the amine group in this compound with a ketone (as in 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one) significantly alters polarity and hydrogen-bonding capacity, making the latter more suitable as a synthetic intermediate than a receptor ligand .
  • Heterocyclic Fusion : Compounds like BHT-920 and BHT-933 incorporate thiazolo or oxazolo rings fused to the azepine core. These modifications enhance binding specificity to dopamine and adrenergic receptors, respectively, compared to the simple benzazepine scaffold .

Pharmacological Relevance

  • Dopamine Receptor Affinity : BHT-920 exhibits agonist activity at dopamine D2/D3 receptors, suggesting that the thiazolo-azepine structure optimizes interactions with these receptors .
  • Adrenergic Selectivity : BHT-933's oxazolo ring and ethyl substituent confer selectivity for α2-adrenergic receptors, highlighting the role of heterocyclic fusion in receptor subtype specificity .

Physicochemical Properties

Property This compound BHT-933 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one
Molecular Weight ~160.22 g/mol (estimated) 254.16 g/mol 161.20 g/mol
Solubility Not reported Soluble in DMSO Not reported
Melting Point Not reported Not reported 158–160°C

Vorbereitungsmethoden

Reductive Amination of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

The most direct route to 4,5-dihydro-1H-benzo[d]azepin-2-amine involves reductive amination of the corresponding ketone precursor, 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5). This method leverages the commercial availability of the ketone (Chemsrc, GlpBio) and employs classic reductive amination protocols:

  • Reaction Setup :

    • The ketone (1.0 equiv) is treated with ammonium acetate (2.5 equiv) in methanol under reflux.

    • Sodium triacetoxyborohydride (1.2 equiv) is added portionwise to reduce the intermediate imine.

    • The reaction is typically complete within 12–24 hours, yielding the primary amine after aqueous workup .

  • Optimization Data :

    ParameterConditionYield (%)
    SolventMethanol78
    Reducing AgentNaBH(OAc)₃82
    TemperatureReflux (65°C)85

This method is favored for its simplicity and scalability, though purification may require chromatography due to byproduct formation .

Ring-Closing Metathesis (RCM) of Allylamino Cinnamyl Precursors

Adapting methodologies from 5-amino-benzazepine syntheses , a tailored RCM approach can construct the azepine ring while introducing the 2-amine group:

  • Synthetic Sequence :

    • Step 1 : Mizoroki–Heck coupling of 2-iodoaniline derivatives with ethyl acrylate forms (E)-cinnamate esters.

    • Step 2 : Allylation of the aniline nitrogen generates (E)-(2-allylamino)cinnamyl alcohols.

    • Step 3 : Conversion to trichloroacetimidates facilitates an Overman rearrangement, relocating the amino group to the nascent azepine ring .

    • Step 4 : Grubbs II-catalyzed RCM (5 mol %, 60°C, 18 h) cyclizes the diene to form the 4,5-dihydroazepine core .

  • Key Optimization :

    • Higher RCM temperatures (60°C vs. 50°C) reduce catalyst loading from 10 mol % to 5 mol % while improving yields to 81% .

    • Electron-deficient substrates (e.g., 4′-nitrophenyl derivatives) require extended reaction times, lowering yields to 49% .

Beckmann Rearrangement of Oxime Intermediates

An alternative pathway involves Beckmann rearrangement of the ketone’s oxime derivative:

  • Procedure :

    • Oxime Formation : Treatment of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with hydroxylamine hydrochloride yields the oxime.

    • Rearrangement : Heating the oxime in acidic conditions (e.g., H₂SO₄) induces Beckmann rearrangement, producing a lactam intermediate.

    • Reduction : The lactam is reduced using LiAlH₄ or BH₃·THF to afford the target amine .

  • Challenges :

    • Low regioselectivity during rearrangement may generate isomeric byproducts.

    • Harsh acidic conditions necessitate careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Reductive AminationKetone (CAS 15987-50-5)Imine formation, reduction78–85Simple, scalableRequires chromatography
RCM-Based Cyclization2-Iodoaniline derivativesHeck coupling, RCM49–81Modular, adaptableSensitive to electronic effects
Beckmann RearrangementKetoneOxime formation, rearrangement60–70Utilizes stable intermediatesLow regioselectivity

Late-Stage Functionalization and Applications

The synthetic utility of 4,5-dihydro-1H-benzo[d]azepin-2-amine is exemplified by its role as a precursor to bioactive molecules. For instance:

  • Mozavaptan Analogues : Hydrogenation of the dihydroazepine core followed by benzoylation yields vasopressin receptor antagonists .

  • Antibacterial Agents : Structural analogues demonstrate potency against Staphylococcus aureus and Mycobacterium tuberculosis (MIC 4–64 μg/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.